4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Description
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with methoxy, methylphenyl, and oxopyridazine groups.
Properties
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-8-10-15(11-9-13)21-20(25)19-17(26-3)12-18(24)23(22-19)16-7-5-4-6-14(16)2/h4-12H,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJOACMUGYKDDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the methoxy and methylphenyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxopyridazine group can be reduced to form hydroxypyridazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, which can be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar compounds to 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide include other pyridazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:
4-methoxy-1-(2-chlorophenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide: This compound may have different pharmacological properties due to the presence of a chlorine atom.
4-methoxy-1-(2-methylphenyl)-N-(4-fluorophenyl)-6-oxopyridazine-3-carboxamide: The fluorine substituent may enhance the compound’s stability and bioavailability.
Biological Activity
The compound 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A pyridazine ring with two nitrogen atoms.
- Substituents such as methoxy , methyl , and carboxamide groups that may influence its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antitumor properties : Potential to inhibit cancer cell growth.
- Antimicrobial effects : Ability to combat bacterial and fungal infections.
Table 1: Summary of Biological Activities
Research into the mechanisms of action for this compound is ongoing. However, it is hypothesized that the biological activities may arise from:
- Inhibition of key enzymes involved in cancer metabolism.
- Modulation of receptor functions , particularly in pathways related to tumor growth and inflammation.
Case Study: Antitumor Activity
A notable study investigated the antitumor effects of pyridazine derivatives, including our compound, on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting a promising avenue for further exploration in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the pyridazine core or substituents can significantly alter the compound's efficacy. For instance, variations in the methyl and methoxy groups have shown to impact both potency and selectivity towards specific biological targets.
Table 2: Structural Variations and Biological Impacts
| Modification | Biological Impact |
|---|---|
| Addition of halogen groups | Enhanced antitumor activity |
| Alteration of methoxy group | Changes in receptor binding affinity |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound with various receptors. Notably, it demonstrated high affinity for:
- NMDA glutamate receptors : Binding energies ranged from -8.7 to -11.6 kcal/mol, indicating strong interaction potential.
Table 3: Docking Results
| Receptor Type | Binding Energy (kcal/mol) | Reference Compound |
|---|---|---|
| NMDA GluN2B | -10.4 | Ifenprodil |
| mGluR5 | -8.7 | L-AP4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
